molecular formula C25H34N2O9 B020572 Antimycin A4 CAS No. 27220-59-3

Antimycin A4

Katalognummer: B020572
CAS-Nummer: 27220-59-3
Molekulargewicht: 506.5 g/mol
InChI-Schlüssel: GYANSQKXOLFAFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antimycin A4 is a component of the antimycin antibiotic complex, a family of macrolide lactones produced by Streptomyces species. It is characterized by a dilactone core linked to a 3-formamidosalicylic acid moiety and a hydrophobic alkyl side chain. Structurally, this compound differs from other antimycins (e.g., A1, A2, A3) in its alkyl side chain: this compound has a C3H7 (isobutyl) group, whereas A1, A2, and A3 possess longer chains (C6H13, C5H11, and C4H9, respectively) . This structural variation confers higher polarity to A4 compared to other antimycins .

This compound inhibits mitochondrial complex III (cytochrome bc₁ complex) by blocking electron transfer between cytochrome b and ubiquinone, leading to reactive oxygen species (ROS) generation and apoptosis . It also inhibits ATP-citrate lyase (Ki = 64.8 µM) and exhibits antifungal, insecticidal, and nematocidal properties .

Analyse Chemischer Reaktionen

Antimycin A4 durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Recent studies have highlighted Antimycin A4's role in cancer therapy. It has been shown to enhance the degradation of the c-Myc protein, a crucial regulator of cell growth and proliferation in many cancers. By promoting c-Myc degradation through ROS-dependent and independent pathways, this compound can inhibit cancer cell growth effectively .

Case Study: c-Myc Degradation

  • Objective : To assess this compound's effect on c-Myc levels in various cancer cell lines.
  • Findings : Treatment with this compound resulted in a significant reduction of c-Myc protein levels across multiple cancer cell lines, including HCT116 and HeLa cells. The correlation between endogenous c-Myc levels and sensitivity to this compound was observed, indicating its potential as a therapeutic agent against tumors with high c-Myc expression .

Environmental Science

This compound has been utilized as a management chemical for controlling invasive fish species due to its potent toxicity. Research has established species sensitivity distributions (SSDs) for various aquatic organisms exposed to this compound, revealing that fish are significantly more sensitive compared to invertebrates .

Data Table: Species Sensitivity Distribution (SSD)

Species Group96h Toxicity Value (µg/L)Sensitivity Ratio
Fish0.059193-fold higher
InvertebratesVaries (higher values)-

Analytical Methods

The determination of this compound concentration in various formulations has been enhanced through advanced analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This method allows for accurate quantification of Antimycin homologs, including A4, ensuring reliable data for research applications .

Key Findings from HPLC-MS Analysis

  • Calibration Curve : Developed using known concentrations of Antimycin homologs.
  • Accuracy Criteria : Required r20.995r^2\geq 0.995 for calibration curves.
  • Mean Concentration Determination : Statistical analysis confirmed the precision and accuracy of measurements across different analysts.

Wirkmechanismus

Antimycin A4 exerts its effects by inhibiting complex III of the mitochondrial electron transport chain. It binds to the Qi site of cytochrome c reductase, preventing the transfer of electrons between the b-cytochromes and ubiquinone. This inhibition leads to the stabilization of the ubisemiquinone radical at the Q (outer) site of complex III, resulting in increased production of superoxide . Additionally, this compound inhibits ATP-citrate lyase and induces apoptosis by targeting Bcl-2 and Bcl-xL proteins .

Vergleich Mit ähnlichen Verbindungen

Structural Differences

Compound Alkyl Side Chain (R Group) Molecular Formula Molecular Weight Polarity
Antimycin A1 C6H13 (hexyl) C28H40N2O9 548.63 Low
Antimycin A2 C5H11 (pentyl) C27H38N2O9 534.60 Moderate
Antimycin A3 C4H9 (butyl) C26H36N2O9 520.58 Moderate
Antimycin A4 C3H7 (isobutyl) C25H34N2O9 506.55 High

Key Notes:

  • The shorter alkyl chain in A4 increases its polarity, affecting solubility and membrane permeability .
  • Antimycin A9, a derivative with an aromatic 8-acyl residue, demonstrates unique nematocidal activity, highlighting the role of side-chain modifications in bioactivity .

Toxicological Profiles

  • Antimycin A1: Intravenous LD50 in mice = 1.0 mg/kg; neurotoxic effects observed at sublethal doses .
  • Antimycin A3/A4 (Blastmycin) : Intraperitoneal LD50 = 1.8 mg/kg, though data discrepancies exist due to impurities in early studies .
  • Antimycin A9: Nematocidal activity against C. elegans at nanomolar concentrations .

Analytical Differentiation

  • HPLC Separation : Antimycins are separable using reversed-phase HPLC with acetate buffers. Subcomponents like A4a/A4b (unreported variants) highlight intra-compound diversity .
  • LC-MS Identification: A4 co-elutes with standards in LC-MS but shows distinct UV spectra compared to novel derivatives .

Biologische Aktivität

Antimycin A4 is a member of the antimycin family, a group of compounds produced by various Streptomyces species, known for their significant biological activities, particularly in antifungal and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of this compound

This compound was first isolated from Streptomyces blastimyceticus in 1958 and is part of a complex that includes Antimycin A1, A2, and A3. It exhibits broad-spectrum biological activity, making it a compound of interest in pharmacological research . The compound's structure consists of a polyketide backbone, which is characteristic of many secondary metabolites produced by Streptomyces species.

The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Mitochondrial Respiration : this compound acts as an inhibitor of the mitochondrial electron transport chain, specifically targeting complex III (cytochrome bc1 complex). This inhibition leads to the disruption of ATP production and an increase in reactive oxygen species (ROS) generation .
  • c-Myc Degradation Acceleration : Recent studies have shown that Antimycin A can enhance the degradation of c-Myc protein, a critical regulator of cell proliferation. This effect is mediated through the ubiquitin-proteasome system, indicating potential applications in cancer therapy by targeting c-Myc overexpression in tumors .

Biological Activities

This compound has been reported to exhibit various biological activities:

  • Antifungal Activity : It shows potent antifungal effects against Candida albicans, with studies indicating that disruption of specific biosynthetic pathways in Streptomyces strains significantly reduces antifungal activity . The compound's efficacy against other fungal pathogens has also been documented.
  • Antitumor Activity : The ability to inhibit c-Myc degradation suggests a role for this compound in cancer treatment. In vitro studies have demonstrated its capacity to reduce cell viability in several cancer cell lines, including HCT116 and HeLa cells .
  • Insecticidal Properties : this compound has been noted for its insecticidal activity, making it a candidate for agricultural applications against pest species .

Case Study 1: Antifungal Efficacy Against Candida albicans

A study involving the application of this compound demonstrated significant antifungal activity against C. albicans. The bioassay showed that wild-type Streptomyces strains producing Antimycin exhibited higher antifungal activity compared to mutants lacking the antimycin biosynthetic gene cluster. The results are summarized in Table 1.

Strain TypeZone of Inhibition (mm)
Wild-type25
ΔantC Mutant5
ΔfscC Mutant20

This data indicates that specific genes within the biosynthetic pathway are crucial for the production of effective antifungal agents .

Case Study 2: Impact on c-Myc Levels in Cancer Cells

In a controlled experiment examining the effect of this compound on c-Myc levels in various cancer cell lines, it was found that treatment led to a concentration-dependent decrease in c-Myc protein levels. The results are shown in Table 2.

Cell Linec-Myc Protein Level (Relative to Control)
HCT1160.3
HeLa0.5
MIA PaCa-20.6

These findings suggest that this compound may play a significant role in modulating oncogenic signaling pathways .

Q & A

Basic Research Questions

Q. How can researchers distinguish Antimycin A4 from other analogs (A1, A2, A3) in a mixture?

  • Methodological Answer : Employ liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns. This compound has distinct retention times and mass-to-charge (m/z) ratios compared to A1-A3. For structural confirmation, use nuclear magnetic resonance (NMR) to analyze alkyl chain variations (e.g., A4 has a (CH2)3CH3 ester chain vs. A1’s (CH2)5CH3) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s dual role as an ETC inhibitor and apoptosis inducer?

  • Methodological Answer : Use genetic knockout models (e.g., Bcl-2/Bcl-xL-deficient cells) to decouple mitochondrial dysfunction from apoptotic signaling. Dose-response studies (1–100 nM) can clarify threshold effects: low doses may preferentially inhibit ETC, while higher doses engage Bcl-2 family proteins. Pair with caspase activity assays and mitochondrial membrane potential (ΔΨm) measurements .

Eigenschaften

IUPAC Name

[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYANSQKXOLFAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27220-59-3
Record name Antimycin A4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.